methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate
CAS No.: 1242997-78-9
Cat. No.: VC7626980
Molecular Formula: C23H22N4O4S2
Molecular Weight: 482.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242997-78-9 |
|---|---|
| Molecular Formula | C23H22N4O4S2 |
| Molecular Weight | 482.57 |
| IUPAC Name | methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H22N4O4S2/c1-3-4-12-27-21(29)19-18(15-9-7-11-24-20(15)33-19)26-23(27)32-13-17(28)25-16-10-6-5-8-14(16)22(30)31-2/h5-11H,3-4,12-13H2,1-2H3,(H,25,28) |
| Standard InChI Key | FRTUXEMVONXCJG-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Introduction
Molecular Composition
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Core Structure: The compound features a triazatricyclic system fused with sulfur and oxygen atoms, contributing to its unique chemical reactivity.
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Functional Groups:
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A butyl chain attached to the triazatricyclic ring.
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A methyl ester group (-COOCH₃) linked to a benzoate moiety.
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A thioether (-S-) bridge connecting the triazatricyclic system to an acetylamino substituent.
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Synthesis
The synthesis of this compound likely involves multistep organic transformations:
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Formation of the Triazatricyclic Core:
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The triazatricyclic system could be synthesized through cyclization reactions involving amines and thiols under controlled conditions.
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Introduction of the Thioether Linkage:
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A thiol group reacts with an acetyl chloride derivative to form the sulfanylacetyl intermediate.
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Attachment of the Benzoate Derivative:
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The benzoate moiety is introduced via esterification or amidation reactions.
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Final Methylation:
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The methyl ester group is added as the final step using methanol in acidic conditions.
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Medicinal Chemistry
This compound's structural complexity suggests potential biological activity:
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The triazatricyclic core is often associated with enzyme inhibition properties.
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Possible applications include anti-inflammatory or anticancer activities due to its ability to interact with biological macromolecules.
Drug Design
Compounds with similar structures have been explored as inhibitors for enzymes like lipoxygenases and kinases, making this molecule a candidate for further pharmacological studies.
Material Science
The presence of sulfur and nitrogen atoms in the core structure could impart unique electronic properties, making it useful in designing advanced materials such as semiconductors or catalysts.
Analytical Characterization
To confirm its structure and purity, the following techniques are essential:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups such as esters, amides, and sulfides.
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X-ray Crystallography: For precise determination of molecular geometry.
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